molecular formula C6H13BrO3 B1667889 Bromo-PEG3-alcohol CAS No. 57641-67-5

Bromo-PEG3-alcohol

Cat. No. B1667889
CAS RN: 57641-67-5
M. Wt: 213.07 g/mol
InChI Key: JYRDRGOLCZHQJZ-UHFFFAOYSA-N
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Description

Bromo-PEG3-alcohol is a PEG linker containing a bromide group with a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Synthesis Analysis

Bromo-PEG3-alcohol is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .


Molecular Structure Analysis

The molecular formula of Bromo-PEG3-alcohol is C6H13BrO3 . It has a molecular weight of 213.07 g/mol .


Chemical Reactions Analysis

The bromide (Br) in Bromo-PEG3-alcohol is a very good leaving group for nucleophilic substitution reactions . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Physical And Chemical Properties Analysis

Bromo-PEG3-alcohol has a molecular weight of 213.07 g/mol . It is soluble in water, DMSO, DMF, and DCM . The physical appearance of Bromo-PEG3-alcohol is not specified in the sources .

Scientific Research Applications

1. Anticancer Agent Formulation

Bromo-PEG3-alcohol has implications in the formulation of anticancer agents. A key example is 3-bromopyruvate (3BP), a promising general anticancer agent. However, 3BP faces challenges in clinical oncology, such as rapid inactivation by thiol groups and an inability to persist in tumor tissues. To address these issues, 3BP can be effectively formulated with polyethylene glycol (PEG), improving its pharmacokinetics and prolonging its longevity. This approach also facilitates the crossing of the blood-brain barrier and enhances cancer cytotoxicity (El Sayed, 2018).

2. Synthesis and Reactions in Organic Chemistry

Bromo-PEG3-alcohol is utilized in the synthesis of polyethylene glycol supported potassium tribromide (PEG KBr3) for acylation and bromination reactions in organic compounds. This method is mild and does not involve the use of toxic reagents, making it an efficient approach in chemical synthesis (Dey & Dhar, 2013).

3. Oxidation of Alcohols

In the field of physical organic chemistry, bromo-PEG3-alcohol plays a role in the oxidation of aliphatic and aromatic alcohols. Using N-bromosuccinimide in polyethylene glycol as a reaction medium, this method offers a clean, convenient, and environmentally friendly approach for alcohol oxidation (Fan et al., 2008).

4. Drug Research and Solvent Applications

In drug research, Bromo-PEG3-alcohol-related compounds, specifically polyethylene glycol (PEG), have been used as solvents. PEG's unique properties like low toxicity and solubility characteristics make it suitable for solubilizing various drugs (Lockard & Levy, 1978).

5. Bioconjugation and Polymer Therapeutics

PEGylation, the process of covalent attachment of PEG to biomolecules, is a significant application of Bromo-PEG3-alcohol derivatives. This technique is used to shield antigenic and immunogenic epitopes of peptides and proteins, enhancing their therapeutic properties. PEGylation improves the size, biodistribution, and reduces the renal filtration of the polymers (Roberts et al., 2002).

Future Directions

Bromo-PEG3-alcohol is a PEG linker that has potential applications in the synthesis of a series of PROTACs . Its hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable tool in drug delivery .

properties

IUPAC Name

2-[2-(2-bromoethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRDRGOLCZHQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo-PEG3-alcohol

CAS RN

57641-67-5
Record name Bromo-PEG3-alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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